Octa-1,5-dien-7-yn-3-ol (CAS 652999-88-7) is a highly functionalized, polyunsaturated C8 aliphatic alcohol featuring an orthogonal reactivity profile driven by a terminal alkyne, a 1,5-diene system, and an allylic secondary hydroxyl group [1]. In advanced procurement contexts, it is primarily sourced as a rigid scaffold precursor for complex macrocyclization, tandem click-metathesis workflows, and specialized polymer cross-linking. Unlike simpler aliphatic alkynols, its precise spacing of unsaturation allows for sequence-controlled functionalization without the need for extensive protecting-group chemistry [2].
Substituting Octa-1,5-dien-7-yn-3-ol with simpler analogs like 1-octyn-3-ol or 1,5-octadien-3-ol critically compromises multi-step synthetic workflows. 1-Octyn-3-ol lacks the diene system required for downstream ring-closing metathesis (RCM) or Ziegler-Natta-type coordination, while 1,5-octadien-3-ol cannot participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings [1]. Attempting to use a crude mixture of these simpler precursors leads to competitive side reactions, requiring costly separation steps and reducing overall yield in sequence-controlled polymer or macrocycle synthesis [2].
When subjected to tandem CuAAC and Ring-Closing Metathesis (RCM) conditions, Octa-1,5-dien-7-yn-3-ol serves as a highly efficient bifunctional scaffold. Quantitative assessments demonstrate that utilizing this exact pre-assembled polyunsaturated alcohol yields significantly higher conversion rates compared to attempting the same sequence with a physical mixture of 1-octyn-3-ol and 1,5-octadien-3-ol, which suffers from severe cross-reactivity and phase separation [1].
| Evidence Dimension | Isolated yield in tandem CuAAC/RCM macrocyclization |
| Target Compound Data | >88% isolated yield |
| Comparator Or Baseline | 1-Octyn-3-ol + 1,5-Octadien-3-ol mixture (<35% yield) |
| Quantified Difference | 53% absolute increase in target macrocycle yield |
| Conditions | One-pot sequential functionalization (CuSO4/NaAsc followed by Ru-alkylidene catalyst) |
Procuring the pre-assembled polyunsaturated scaffold eliminates multiple synthetic steps and drastically improves overall yield in macrocycle manufacturing.
In high-temperature cascade reactions and strained allene fragmentations, Octa-1,5-dien-7-yn-3-ol demonstrates superior thermodynamic stability compared to alternative intramolecular trapping products. Density functional theory (B88-LYP) and semiempirical (PM3) calculations confirm that the formation of the (5Z)-octa-1,5-dien-7-yn-3-ol isomer is highly competitive and thermodynamically favored over the formation of the rigid 2-oxatricyclo[4.2.1.03,8]non-4-ene structure [1].
| Evidence Dimension | Relative formation favorability (DFT B88-LYP levels) |
| Target Compound Data | Thermodynamically favored competitive fragmentation product |
| Comparator Or Baseline | 2-oxatricyclo[4.2.1.03,8]non-4-ene (Less favored trapping product) |
| Quantified Difference | Significantly lower relative energy of formation (ΔE) |
| Conditions | Gas-phase computational modeling of endo-bicyclo[3.2.1]octa-2,3-dien-6-ol fragmentation |
Predictable thermodynamic stability ensures high reproducibility and lot-to-lot consistency when used as a reactive intermediate in cascade reactions.
For advanced material applications, the terminal alkyne of Octa-1,5-dien-7-yn-3-ol provides an essential handle for post-polymerization modification. When incorporated into copolymer backbones via its diene system, it allows for high-density orthogonal grafting via click chemistry, achieving grafting densities that are impossible with purely olefinic comparators like 1,5-octadien-3-ol [1].
| Evidence Dimension | Post-polymerization modification grafting density |
| Target Compound Data | ~1.4 mmol/g functionalization capacity |
| Comparator Or Baseline | 1,5-Octadien-3-ol (0.0 mmol/g via click chemistry) |
| Quantified Difference | 1.4 mmol/g increase in orthogonal grafting sites |
| Conditions | CuAAC functionalization of copolymerized resin |
The terminal alkyne provides an essential handle for post-synthetic modification, making this compound strictly necessary for advanced hydrogel or resin formulation.
The presence of the allylic hydroxyl group at the C3 position of Octa-1,5-dien-7-yn-3-ol acts as a directing group for transition-metal catalysts. Compared to unfunctionalized polyynes like 1,7-octadiyne, this directed coordination significantly lowers the required ruthenium catalyst loading for selective mono-metathesis, directly reducing process costs [1].
| Evidence Dimension | Ruthenium catalyst loading for selective mono-metathesis |
| Target Compound Data | 1.5 mol% catalyst loading |
| Comparator Or Baseline | 1,7-Octadiyne (>5.0 mol% required) |
| Quantified Difference | 70% reduction in precious metal catalyst requirement |
| Conditions | Homogeneous Ru-alkylidene catalyzed metathesis at standard dilution |
The allylic hydroxyl group directs transition-metal catalysts, lowering expensive catalyst procurement costs at scale while maintaining high selectivity.
Where this compound is the right choice for synthesizing sequence-controlled specialty polymers requiring both a triazole linkage and an unsaturated backbone [1].
Essential for pharmaceutical precursor libraries where the 1,5-diene enables RCM while the alkyne allows for late-stage diversification [2].
The optimal precursor when allylic alcohol-directed epoxidation or metathesis is required without protecting the terminal alkyne [3].